1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Overview
Description
1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached using a coupling reaction, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-[(3-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-[(3-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Uniqueness
1-[(3-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O2/c21-16-5-1-3-14(11-16)19(28)26-9-7-13(8-10-26)18(27)25-17-6-2-4-15(12-17)20(22,23)24/h1-6,11-13H,7-10H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXMFDXQWTFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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